molecular formula C6H11ClO2 B12957269 Ethyl (R)-3-chloro-2-methylpropanoate

Ethyl (R)-3-chloro-2-methylpropanoate

Cat. No.: B12957269
M. Wt: 150.60 g/mol
InChI Key: KACQSQKESARGKY-YFKPBYRVSA-N
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Description

Ethyl ®-3-chloro-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a 3-chloro-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-3-chloro-2-methylpropanoate can be synthesized through the esterification of ®-3-chloro-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-chloro-2-methylpropanoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-chloro-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield ®-3-chloro-2-methylpropanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of ®-3-chloro-2-methylpropanol.

    Hydrolysis: Formation of ®-3-chloro-2-methylpropanoic acid and ethanol.

    Reduction: Formation of ®-3-chloro-2-methylpropanol.

Scientific Research Applications

Ethyl ®-3-chloro-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

    Biological Studies: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ®-3-chloro-2-methylpropanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Ethyl ®-3-chloro-2-methylpropanoate can be compared with similar compounds such as:

    Ethyl 3-chloropropanoate: Lacks the methyl group at the 2-position.

    Ethyl 2-methylpropanoate: Lacks the chlorine atom at the 3-position.

    Methyl ®-3-chloro-2-methylpropanoate: Has a methyl ester group instead of an ethyl ester group.

These comparisons highlight the unique structural features of ethyl ®-3-chloro-2-methylpropanoate, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

ethyl (2R)-3-chloro-2-methylpropanoate

InChI

InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

KACQSQKESARGKY-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)CCl

Canonical SMILES

CCOC(=O)C(C)CCl

Origin of Product

United States

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